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molecular formula C14H22N2O2 B8540357 7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione CAS No. 19996-59-9

7,15-Diazadispiro[5.1.5.3]hexadecane-14,16-dione

Cat. No. B8540357
M. Wt: 250.34 g/mol
InChI Key: WCQBVYMYTSEPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03992351

Procedure details

By following the above procedure, and substituting for 7,15-diazadispiro[5,1,5,3]hexadecane14,16-dione an equivalent amount of 2,2,6,6-tetramethyl-3,5-diketopiperazine, there is obtained 2,2,6,6-tetramethylpiperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:6]2([C:16](=O)[NH:15][C:14](=O)[C:8]3([CH2:13]CCC[CH2:9]3)[NH:7]2)[CH2:5]CCC1.CC1(C)C(=O)NC(=O)C(C)(C)N1>>[CH3:5][C:6]1([CH3:1])[CH2:16][NH:15][CH2:14][C:8]([CH3:13])([CH3:9])[NH:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC12NC1(CCCCC1)C(NC2=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(C(NC1=O)=O)(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CNC1)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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